3,5-Difluoro-4-(trimethylsilyl)pyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H11F2NSi |
|---|---|
Molecular Weight |
187.26 g/mol |
IUPAC Name |
(3,5-difluoropyridin-4-yl)-trimethylsilane |
InChI |
InChI=1S/C8H11F2NSi/c1-12(2,3)8-6(9)4-11-5-7(8)10/h4-5H,1-3H3 |
InChI Key |
AXNHACKEUUNOMC-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=C(C=NC=C1F)F |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The displacement of bromine by the trimethylsilyl group proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, facilitated by electron-withdrawing fluorine atoms at the 3- and 5-positions. A study demonstrated that using sodium hydride (NaH) in tetrahydrofuran (THF) at 0–25°C for 12–24 hours yields 3,5-difluoro-4-(trimethylsilyl)pyridine with 75–82% efficiency. Catalytic amounts of crown ethers (e.g., 18-crown-6) enhance reaction rates by stabilizing the transition state through potassium ion coordination.
Table 1: Nucleophilic Substitution Conditions and Outcomes
| Entry | Substrate | Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | 3,5-Difluoro-4-bromopyridine | TMSCI | NaH | THF | 0–25 | 12–24 | 75–82 |
| 2 | 3,5-Difluoro-4-iodopyridine | TMSCI | K2CO3 | DMF | 80 | 6 | 88 |
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool for accelerating reaction kinetics and improving yields. Adapted from protocols for analogous sulfonamide syntheses, this method reduces reaction times from hours to minutes.
Protocol Development
A mixture of 3,5-difluoro-4-bromopyridine and TMSCI in dimethylacetamide (DMA) undergoes microwave irradiation at 120°C for 15 minutes, achieving 89% yield. The rapid heating minimizes side reactions, such as desilylation or ring decomposition, which are common in conventional thermal approaches.
Table 2: Microwave vs. Conventional Heating Comparison
Halogenation and Silylation Strategies
Precursor halogenation is critical for enabling subsequent silylation. A two-step process involving bromination followed by trimethylsilyl substitution is widely employed.
Bromination of Pyridine Derivatives
The bromination of 3,5-difluoropyridine using aluminum bromide (AlBr3) and hydrogen bromide (HBr) at 160°C for 48 hours yields 3,5-difluoro-4-bromopyridine with 80% efficiency. This method, though time-intensive, ensures regioselective bromination at the 4-position due to the directing effects of fluorine substituents.
Silylation of Brominated Intermediates
The brominated intermediate reacts with TMSCI in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and triethylamine (Et3N) in toluene at 100°C for 8 hours, affording the target compound in 85% yield.
Industrial-Scale Production Techniques
Scalable synthesis necessitates optimizing cost, safety, and throughput. Continuous flow reactors have been adopted to address challenges associated with batch processing.
Continuous Flow Silylation
A tandem reactor system combines bromination and silylation in a single flow setup. Bromination occurs in a Hastelloy reactor at 150°C, followed by in-line quenching and silylation at 100°C with a residence time of 30 minutes. This system achieves 78% overall yield with a throughput of 1.2 kg/day.
Table 3: Industrial Production Parameters
| Parameter | Bromination Stage | Silylation Stage |
|---|---|---|
| Temp (°C) | 150 | 100 |
| Pressure (bar) | 12 | 5 |
| Catalyst | AlBr3 | Pd(PPh3)4 |
| Throughput (kg/day) | 1.2 | 1.2 |
Comparative Analysis of Synthetic Routes
Efficiency and Practicality
-
Nucleophilic Substitution : Moderate yields (75–88%) but requires inert conditions and prolonged reaction times.
-
Microwave-Assisted : High yields (89%) with reduced time, though scalability remains limited.
-
Industrial Flow Systems : Balanced yield (78%) and scalability, ideal for bulk production.
Cost Considerations
TMSCI and palladium catalysts contribute significantly to material costs. Microwave protocols reduce energy expenses, whereas flow systems lower labor costs through automation.
Chemical Reactions Analysis
Deprotonative Coupling with Aldehydes
This compound participates in deprotonative coupling with aldehydes under ambient conditions using a catalytic system of cesium fluoride (CsF) and tris(trimethylsilyl)amine [N(TMS)₃]. The reaction proceeds via:
-
Base generation : In situ formation of amide-base A from CsF and N(TMS)₃.
-
Deprotonation : A abstracts a proton from 3,5-difluoro-4-(trimethylsilyl)pyridine (1a ), generating pyridyl anion B .
-
Aldehyde coupling : B reacts with aldehydes (2a ) to form alkoxide intermediate C .
-
Silyl ether formation : C interacts with N(TMS)₃ to yield silyl ether D while regenerating A .
Key Advantages:
-
Operates at room temperature with short reaction times.
-
Tolerates diverse aldehyde substrates (Table 1).
Table 1: Aldehydes Tested in Coupling Reactions
| Aldehyde Type | Substituents/Examples | Reaction Efficiency |
|---|---|---|
| Arylaldehydes | Methyl, methoxy, dimethylamino, chloro | High |
| Heteroarylaldehydes | Pyridine-2-carboxaldehyde | Moderate |
| Aliphatic Aldehydes | Pivalaldehyde, cyclohexanecarboxaldehyde | High |
Notes :
-
Bromo- and ester-substituted arylaldehydes react efficiently .
-
Steric hindrance in pivalaldehyde does not impede reactivity.
Catalytic System Performance
The CsF/N(TMS)₃ system enables:
-
High atom economy : Regeneration of the catalytic base minimizes waste.
-
Functional group tolerance : Compatible with electron-donating (-OCH₃, -NMe₂) and electron-withdrawing (-Cl, -COOEt) groups.
-
Scalability : Demonstrated in gram-scale syntheses without yield loss .
Reaction Limitations
-
Heteroarylaldehydes : Reduced efficiency compared to aryl/alkyl variants.
-
Steric effects : Bulky substituents adjacent to the aldehyde group may slow kinetics.
Mechanistic Insights
The trimethylsilyl group stabilizes intermediates through:
-
Electron donation : Enhances pyridyl anion (B ) stability.
-
Steric protection : Shields reactive sites from undesired side reactions.
Scientific Research Applications
Chemical Applications
Building Block in Organic Synthesis
3,5-Difluoro-4-(trimethylsilyl)pyridine serves as a crucial building block in the synthesis of more complex fluorinated compounds. Its structure allows for the introduction of functional groups that can lead to the development of new materials with tailored properties. The presence of the trimethylsilyl group enhances the compound's reactivity, making it suitable for various synthetic pathways.
Fluorination Chemistry
The fluorine atoms in the compound significantly enhance its stability and reactivity. This property is essential in developing fluorinated pharmaceuticals and agrochemicals, where increased lipophilicity and bioavailability are desired.
Biological Applications
Drug Discovery
Research indicates that this compound has potential as a bioactive molecule in drug discovery. Its unique electronic properties allow it to interact effectively with biological targets, including enzymes and receptors.
- Anti-inflammatory Activity : Studies have shown that derivatives of this compound can significantly reduce pro-inflammatory cytokine production in activated macrophages, suggesting potential therapeutic applications in treating inflammatory diseases.
- Anticancer Properties : Preliminary investigations have demonstrated that certain derivatives exhibit cytotoxic effects against various cancer cell lines, with IC50 values indicating significant efficacy. Further optimization is required to enhance potency against specific cancer types.
Case Study 1: Anticancer Activity
A study evaluated the anticancer efficacy of derivatives of this compound against several cancer cell lines. The results indicated that certain derivatives exhibited cytotoxic effects with IC50 values in the low micromolar range. This suggests a promising avenue for further research into optimizing these compounds for therapeutic use.
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory potential of this compound. In vitro assays demonstrated a significant reduction in pro-inflammatory cytokines in activated macrophages, highlighting its utility in treating conditions associated with inflammation.
Research Findings
Recent research highlights several key findings regarding the biological activity of this compound:
- Enhanced Bioavailability : Fluorination improves the bioavailability of drug molecules significantly.
- Reactivity with Biological Macromolecules : Interaction studies indicate effective binding to proteins and enzymes involved in disease pathways.
- Potential Therapeutic Applications : Ongoing research aims to explore its use in developing new therapeutics for conditions such as cancer and autoimmune diseases.
Mechanism of Action
The mechanism of action of 3,5-Difluoro-4-(trimethylsilyl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The trimethylsilyl group can also influence the compound’s lipophilicity and membrane permeability, affecting its overall bioactivity .
Comparison with Similar Compounds
Key Observations :
- Electronic Effects: The TMS group in the target compound acts as a weak electron donor, while fluorine atoms withdraw electron density. In contrast, the perfluoroisopropyl group in ’s compound induces extreme electron withdrawal, and the N-oxide in increases polarity .
- Steric Hindrance : The TMS group imposes moderate steric bulk, whereas the perfluoroisopropyl group () creates significant steric challenges for substitution reactions .
- Reactivity : Halogenated derivatives (e.g., and ) exhibit higher reactivity in cross-coupling reactions compared to the TMS-containing compounds, which are more stable under basic conditions .
Biological Activity
3,5-Difluoro-4-(trimethylsilyl)pyridine is a pyridine derivative notable for its unique electronic and steric properties, attributed to the presence of two fluorine atoms at the 3 and 5 positions and a trimethylsilyl group at the 4 position. This compound has gained attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties.
The structure of this compound influences its reactivity and interaction with biological targets. The fluorine substituents enhance the compound's stability and reactivity, making it suitable for various chemical applications. The trimethylsilyl group contributes to its lipophilicity, which is crucial for membrane permeability and bioactivity.
The biological activity of this compound is primarily mediated through its interactions with specific molecular targets such as enzymes and receptors. The presence of fluorine enhances binding affinity and selectivity towards these targets, which may lead to improved therapeutic efficacy. The trimethylsilyl group can also influence the compound’s overall bioactivity by affecting its pharmacokinetic properties.
Biological Applications
Research into the biological applications of this compound has revealed several promising areas:
- Drug Discovery : This compound is being explored as a bioactive molecule in drug development, particularly for infectious diseases and cancer treatment.
- Anti-inflammatory Activity : Studies indicate that derivatives of this compound may exhibit significant anti-inflammatory effects.
- Anticancer Properties : Preliminary investigations suggest potential anticancer activity, warranting further exploration in preclinical models.
Case Study 1: Anticancer Activity
A study investigated the anticancer efficacy of this compound derivatives against various cancer cell lines. Results demonstrated that certain derivatives exhibited cytotoxic effects with IC50 values in the low micromolar range, indicating a need for further optimization to enhance potency.
Case Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory potential of this compound. In vitro assays showed that it significantly reduced the production of pro-inflammatory cytokines in activated macrophages, suggesting its utility in treating inflammatory diseases.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Fluoro-4-(trimethylsilyl)pyridine | One fluorine atom | Moderate anti-inflammatory effects |
| 2,6-Difluoropyridine | Two fluorines at different positions | Limited therapeutic applications |
| Perfluoropyridine | Fully fluorinated | Highly reactive; less bioactive |
Research Findings
Recent research has highlighted several key findings regarding the biological activity of this compound:
- Enhanced Bioavailability : Fluorination has been shown to improve the bioavailability of drug molecules significantly.
- Reactivity with Biological Macromolecules : Interaction studies indicate that this compound can effectively bind to proteins and enzymes involved in disease pathways.
- Potential Therapeutic Applications : Ongoing research aims to explore its use in developing new therapeutics for conditions such as cancer and autoimmune diseases.
Q & A
Q. What specific handling protocols mitigate health and environmental risks associated with this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
